2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Description
This pyrimidine derivative, with the molecular formula C₂₀H₁₈F₃N₃O₃ (MW: 405.37 g/mol), features a 3,4-dimethoxyphenyl group at position 5 of the pyrimidine core, a trifluoromethyl group at position 6, and a 5-ethoxyphenol substituent at position 4 (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxy phenol moiety may improve solubility compared to methyl or methoxy analogs .
Properties
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4/c1-4-31-12-6-7-13(14(28)10-12)18-17(19(21(22,23)24)27-20(25)26-18)11-5-8-15(29-2)16(9-11)30-3/h5-10,28H,4H2,1-3H3,(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKQHCVXNHRGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride under basic conditions to yield the pyrimidine ring. Subsequent functional group modifications, such as trifluoromethylation and ethoxylation, are carried out using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s amino and phenolic groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations:
Trifluoromethyl vs. Methyl/Unsubstituted Positions : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and steric bulk compared to methyl () or unsubstituted () analogs. This may improve binding affinity in hydrophobic enzyme pockets, as seen in kinase inhibitors .
Ethoxy vs. Methoxy/Benzyloxy: The 5-ethoxyphenol group in the target compound increases lipophilicity compared to methoxy () but reduces it relative to bulky benzyloxy derivatives (). This balance may optimize membrane permeability and solubility .
Insights:
- Synthetic Complexity : The trifluoromethyl group in the target compound requires specialized reagents (e.g., CF₃ sources) compared to methyl or methoxy groups, increasing synthesis difficulty .
- Solubility : ’s low solubility (1 µg/mL) highlights the trade-off between lipophilicity and bioavailability. The target compound’s ethoxy group may mitigate this issue compared to methoxy analogs .
Biological Activity
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound belonging to the class of aminopyrimidines. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of functional groups such as amino, methoxy, and trifluoromethyl enhances its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 515.5 g/mol. The IUPAC name is 2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol. The structural features include:
| Feature | Description |
|---|---|
| Molecular Formula | C26H21F4N3O4 |
| Molecular Weight | 515.5 g/mol |
| IUPAC Name | 2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol |
| Functional Groups | Amino, methoxy, trifluoromethyl |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes involved in cellular signaling pathways. It may interact with kinases and other molecular targets that regulate cell proliferation and apoptosis.
2. Anticancer Activity
Initial studies suggest that 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol may possess anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line).
In a comparative study, several derivatives were synthesized and tested for their cytotoxic effects:
| Compound | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| Compound A | 27.6 | MDA-MB-231 | Strong cytotoxicity |
| Compound B | 29.3 | MDA-MB-231 | Moderate cytotoxicity |
| Compound C | 43.0 | Non-small cell lung cancer | Variable activity |
3. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects through modulation of inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.
The proposed mechanism involves the inhibition of specific kinases that play key roles in signaling pathways related to cell growth and survival. By altering kinase activity, the compound can induce apoptosis in cancer cells and reduce inflammation.
Case Studies
Several studies have highlighted the biological efficacy of similar pyrimidine derivatives:
- Guo et al. (2025) : Investigated thieno[2,3-d]pyrimidine derivatives and their anticancer activities against MDA-MB-231 cells, showing promising results with IC50 values indicating effective cytotoxicity.
- Saddik et al. (2017) : Reported on a series of thieno[2,3-d]pyrimidines that demonstrated significant inhibition of tumor cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
